Sulfuro de difenilo-d10

Descripción general

Descripción

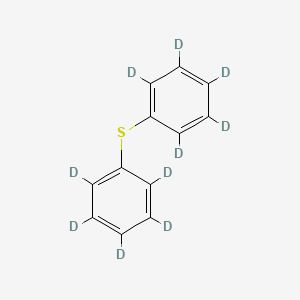

Diphenyl sulfide-d10 is a deuterated derivative of diphenyl sulfide, where all hydrogen atoms in the phenyl rings are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and spectroscopic studies.

Aplicaciones Científicas De Investigación

Metabolomics and Analytical Chemistry

Diphenyl sulfide-d10 is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its stable isotopic nature allows for precise quantification of volatile organic compounds (VOCs) in complex biological samples. The use of deuterated compounds like diphenyl sulfide-d10 enhances the accuracy of metabolomic studies by providing a reliable reference point for measuring analyte concentrations in human breath and other biological matrices .

Environmental Monitoring

In environmental science, diphenyl sulfide-d10 serves as a tracer in studies assessing the degradation pathways of aromatic compounds. Its incorporation into bioremediation studies helps trace the metabolic processes of microorganisms that degrade pollutants such as polychlorinated biphenyls (PCBs). The compound's distinct mass signature allows researchers to monitor its transformation and the efficiency of bioremediation efforts .

Drug Development

The structural characteristics of diphenyl sulfide-d10 make it a valuable scaffold in the development of novel therapeutic agents. It has been investigated for its potential anti-tubercular properties when modified into various derivatives. Studies have shown that compounds based on diphenyl sulfide-d10 exhibit significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development .

Fluorescent Probes

Recent research has explored the use of diphenyl sulfide-d10 derivatives as fluorescent probes for biological imaging applications. These compounds display unique fluorescence properties, allowing for real-time monitoring of cellular processes. Their ability to bind selectively to DNA opens avenues for their use in bioimaging and tracking cellular interactions, which is crucial in cancer research and diagnostics .

Case Studies

Mecanismo De Acción

Target of Action

Diphenyl sulfide-d10 is a deuterated derivative of diphenyl sulfide Diphenyl sulfide is known to be an aromatic sulfide, consisting of two phenyl groups attached to a sulfur atom .

Mode of Action

For instance, it can be oxidized to the sulfoxide with hydrogen peroxide .

Biochemical Pathways

Diphenyl sulfide, its parent compound, is known to be a precursor to triaryl sulfonium salts, which are used as photoinitiators .

Pharmacokinetics

It’s known that diphenyl sulfide is a colorless liquid with a boiling point of 296°c and a melting point of -40°c . These properties might influence its bioavailability.

Result of Action

Its parent compound, diphenyl sulfide, is known to participate in various chemical reactions, which could potentially influence various biological processes .

Action Environment

It’s known that diphenyl sulfide is insoluble in water but soluble in diethyl ether, benzene, and carbon disulfide . These solubility properties might influence its action in different environments.

Análisis Bioquímico

Biochemical Properties

It is known that the molecule consists of two phenyl groups attached to a sulfur atom This structure could potentially allow it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This suggests that it could have long-term effects on cellular function observed in in vitro or in vivo studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenyl sulfide-d10 can be synthesized through several methods. One common method involves the reaction of deuterated benzene with sulfur monochloride in the presence of a catalyst. The reaction proceeds as follows:

2C6D6+S2Cl2→(C6D5)2S+2HCl

Another method involves the reduction of diphenyl sulfone-d10 using a reducing agent such as lithium aluminum hydride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the complete reduction of the sulfone group to a sulfide group.

Industrial Production Methods

Industrial production of diphenyl sulfide-d10 often involves large-scale synthesis using deuterated benzene and sulfur monochloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions

Diphenyl sulfide-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to diphenyl sulfoxide-d10 and further to diphenyl sulfone-d10 using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of diphenyl sulfone-d10 back to diphenyl sulfide-d10 can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Diphenyl sulfoxide-d10, diphenyl sulfone-d10.

Reduction: Diphenyl sulfide-d10.

Substitution: Halogenated or nitro-substituted diphenyl sulfide-d10 derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Diphenyl sulfide: The non-deuterated form of diphenyl sulfide-d10.

Diphenyl sulfoxide-d10: The oxidized form of diphenyl sulfide-d10.

Diphenyl sulfone-d10: The fully oxidized form of diphenyl sulfide-d10.

Diphenyl ether: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness

Diphenyl sulfide-d10 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies, such as nuclear magnetic resonance (NMR) and mass spectrometry. The presence of deuterium atoms allows for the differentiation of diphenyl sulfide-d10 from its non-deuterated counterparts, making it a valuable tool in various research applications.

Actividad Biológica

Diphenyl sulfide-d10 (DPS-d10) is a deuterated analog of diphenyl sulfide, a compound known for its various biological activities. This article provides an in-depth exploration of the biological activity of DPS-d10, highlighting its synthesis, mechanisms of action, and relevant case studies.

Diphenyl sulfide-d10 is characterized by its two phenyl groups attached to a sulfur atom, with deuterium isotopes replacing hydrogen atoms in the phenyl groups. This modification can influence the compound's stability and reactivity in biological systems.

Synthesis : The synthesis of DPS-d10 typically involves the deuteration of diphenyl sulfide using deuterated reagents. The process can be optimized to enhance yield and purity, often utilizing techniques such as NMR spectroscopy to confirm the incorporation of deuterium.

2. Mechanisms of Biological Activity

DPS-d10 exhibits several biological activities, primarily due to its ability to interact with various biological targets:

- Antioxidant Activity : DPS-d10 has been shown to exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

- Anticancer Properties : Preliminary research suggests that DPS-d10 may possess anticancer activity. Molecular docking studies have indicated that it can bind to specific proteins involved in cancer progression, potentially inhibiting their function .

- Enzyme Inhibition : There is evidence that DPS-d10 can inhibit certain enzymes associated with inflammatory processes. This inhibition may contribute to its overall therapeutic potential in inflammatory diseases .

3. Case Studies

Several studies have investigated the biological effects of DPS-d10:

- Study on Radical Scavenging : A study demonstrated that DPS-d10 significantly reduced the levels of reactive oxygen species (ROS) in vitro, indicating its potential as a therapeutic agent against oxidative stress-related conditions. The study quantified the radical scavenging ability using DPPH assays, showing a concentration-dependent response .

- Anticancer Activity Assessment : In vitro assays conducted on cancer cell lines revealed that DPS-d10 inhibited cell proliferation at micromolar concentrations. The compound's mechanism was linked to apoptosis induction through activation of caspase pathways .

4. Data Tables

The following table summarizes key findings related to the biological activities of DPS-d10:

5. Conclusion

Diphenyl sulfide-d10 exhibits promising biological activities, particularly in antioxidant defense and potential anticancer mechanisms. Its unique chemical properties due to deuteration may enhance its stability and efficacy compared to non-deuterated analogs. Further research is warranted to explore its full therapeutic potential and elucidate detailed mechanisms of action.

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYMSROWYAPPGB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745739 | |

| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180802-01-1 | |

| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180802-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.